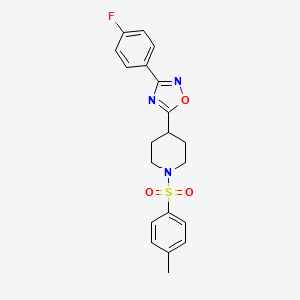

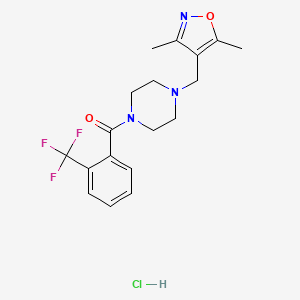

![molecular formula C24H22FN3O4 B2519319 1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 887455-43-8](/img/structure/B2519319.png)

1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a tetracyclic benzofuro[3,2-d]pyrimidine derivative. This class of compounds is known for its potential pharmacological activities and complex molecular structure, which often includes multiple fused rings and functional groups that can interact with biological targets.

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves aza-Wittig reactions, as described in the synthesis of related compounds. For example, the aza-Wittig reaction of iminophosphorane with aromatic isocyanates leads to carbodiimide intermediates, which can further react with amino esters to yield tetracyclic benzofuro[3,2-d]imidazo[1,2-a]pyrimidine diones in good yields . Similarly, the synthesis of 3-alkyl-2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives also utilizes aza-Wittig reactions followed by reactions with nitrogen-oxygen-containing nucleophiles .

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives is confirmed through various spectroscopic methods, including X-ray crystallography. For instance, the X-ray structure analysis of a related compound verified the proposed structure and reaction selectivity . The molecular and supramolecular structures of amino-substituted benzo[b]pyrimido[5,4-f]azepines, which share structural similarities with benzofuro[3,2-d]pyrimidine derivatives, have been determined, revealing the conformation of the azepine ring and the configuration at the stereogenic center .

Chemical Reactions Analysis

The chemical reactivity of benzofuro[3,2-d]pyrimidine derivatives involves their formation through the aza-Wittig reaction and subsequent nucleophilic addition. The reactions of azine phosphoranes with various reagents lead to the formation of different heterocyclic compounds, indicating the versatility of these reactions in synthesizing complex molecular structures . The annulation of the benzazepinone ring with various nucleophiles such as hydrazine, hydroxylamine, and guanidine nitrate demonstrates the potential for creating diverse analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuro[3,2-d]pyrimidine derivatives are characterized by their solid-state structure, solubility, and stability. The spectroscopic characterization, including IR, 1H and 13C NMR spectroscopy, and mass spectrometry, provides detailed information about the functional groups and molecular framework . The stability of these compounds can be inferred from their successful isolation and characterization, as well as their ability to undergo further chemical transformations .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on structurally related compounds highlights advanced synthetic methods and characterization techniques essential for developing novel pharmaceuticals and materials. For instance, the synthesis and spectral characterization of various derivatives, including phthalazinone derivatives, provide a foundation for understanding the complex reactions and characterizations required for such compounds (Mahmoud et al., 2012). Similarly, studies on fused pyrimidine derivatives and the efficient synthesis of new tetracyclic benzofuro[3,2‐d]‐imidazo[1,2‐a]pyrimidine‐2,5‐(1H,3H)‐diones indicate the potential for creating complex molecular architectures with specific functional properties (Inazumi et al., 1994); (Hu et al., 2010).

Potential Applications in Herbicide Development

Research on pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids demonstrates the exploration of new compounds for agricultural applications, specifically as protoporphyrinogen oxidase inhibitors with herbicidal activity (Wang et al., 2017). This indicates a potential area of application for similarly structured compounds in developing more effective and selective herbicides.

Applications in Material Science

The development and characterization of compounds with specific electronic or photophysical properties are crucial for advancing material sciences. For example, novel methods for synthesizing azepanedione oximes and the study of regio- and stereoselective photocycloadditions of heterocyclic 2,3-diones illustrate the potential for creating new materials with desirable properties (EL FROM et al., 2003); (Kollenz et al., 1999). These studies demonstrate how novel synthetic approaches can lead to materials with specific functionalities, such as in optoelectronics or as sensors.

Eigenschaften

IUPAC Name |

1-[2-(azepan-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4/c25-16-9-11-17(12-10-16)28-23(30)22-21(18-7-3-4-8-19(18)32-22)27(24(28)31)15-20(29)26-13-5-1-2-6-14-26/h3-4,7-12H,1-2,5-6,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXCJOMFEFNOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

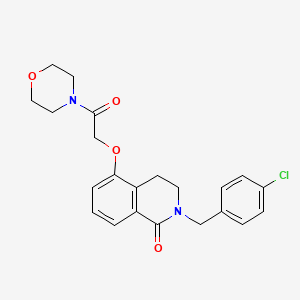

![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)

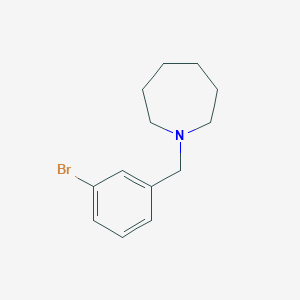

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)

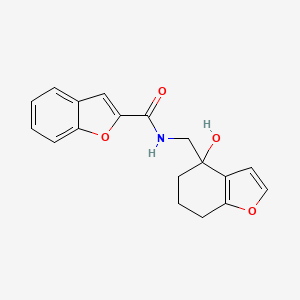

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)

![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)

![2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2519248.png)

![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)

![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)